5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Overview
Description
6-Hydroxyluteolin 7, 3'-dimethyl ether belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, 6-hydroxyluteolin 7, 3'-dimethyl ether is considered to be a flavonoid lipid molecule. 6-Hydroxyluteolin 7, 3'-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Antitumor Activity
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone has demonstrated notable antitumor activity. It was found to inhibit the proliferation of tumor cell lines and inhibit neovascularization in a chick chorioallantoic membrane assay. In a study involving nude mice, this compound inhibited the growth of a colon tumor significantly (Seo et al., 2003).
Distribution in Lamiaceae
Research has shown that this compound is present in several genera of the Lamiaceae family. This flavonoid is deposited externally on leaf surfaces and plays a role in the chemotaxonomy of these plants (Tomás-Barberán, Husain, & Gil, 1988).
Allelopathic Effects in Rice
Studies on allelopathic rice accession revealed that this compound can significantly inhibit the growth of certain weeds and fungal pathogens. This compound, along with other identified substances, does not inhibit rice growth at the same concentrations, suggesting its role in the plant's defense mechanism against weeds and pathogens (Kong et al., 2004).
Anti-inflammatory and Analgesic Properties
This compound has shown potential in exhibiting anti-inflammatory and analgesic effects. A study indicated significant inhibition in both anti-inflammatory and analgesic models when tested on animals (Krishnaveni, Suja, Vasanth, & Devi, 1997).
Antibacterial Activity
There is evidence of antibacterial activity of this compound against various bacterial strains. This compound exhibited minimum inhibition concentration (MIC) values against several bacteria, showing its potential as a natural antibacterial agent (Edewor & Olajire, 2011).
Antioxidant and Anticholinergic Properties
The compound has been investigated for its antioxidant properties in vitro, showing significant scavenging activities in various bioanalytical assays. It also demonstrated inhibitory effects against human carbonic anhydrase and cholinesterase enzymes, suggesting potential for therapeutic applications (Durmaz, 2019).
Properties
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-5-8(3-4-9(12)18)11-6-10(19)15-13(24-11)7-14(23-2)16(20)17(15)21/h3-7,18,20-21H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIASUJJNMESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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